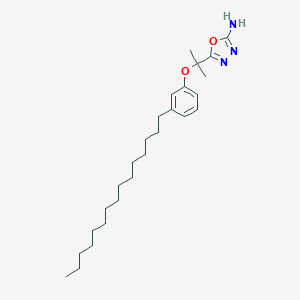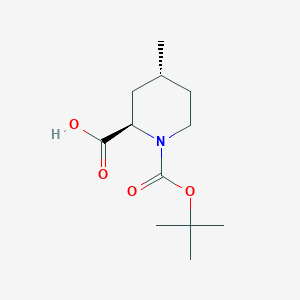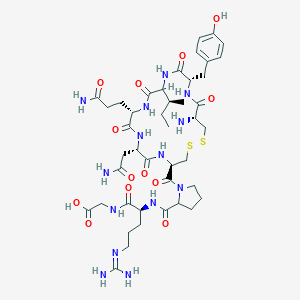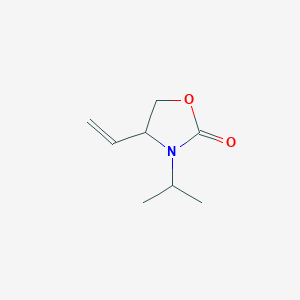
2'-O-Triflyl-2,3'-anhydroxylosyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-O-Triflyl-2,3'-anhydroxylosyluracil, also known as TAU, is a synthetic nucleoside derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound was first synthesized in 2004 by researchers at the University of Georgia, and since then, it has been extensively studied for its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is not well understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound is thought to act by interfering with the synthesis of viral DNA or RNA, thereby preventing the virus from replicating. In cancer cells, this compound is believed to induce apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of immune responses. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. In addition, this compound has also been shown to exhibit anticancer activity, which may have therapeutic implications for various types of cancer. However, one of the limitations of this compound is its relatively low solubility, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 2'-O-Triflyl-2,3'-anhydroxylosyluracil, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, further studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 2'-O-Triflyl-2,3'-anhydroxylosyluracil involves several steps, including the protection of the uracil base, the formation of the glycosidic bond, and the removal of the protecting groups. The most commonly used method for the synthesis of this compound is the triflate method, which involves the reaction of 2,3-anhydroxy-4,6-O-benzylideneuracil with triflic anhydride and pyridine.
Aplicaciones Científicas De Investigación
2'-O-Triflyl-2,3'-anhydroxylosyluracil has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology. In medicine, this compound has been shown to exhibit antiviral activity against several viruses, including HIV-1, HSV-1, and HCV. In addition, this compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
119637-71-7 |
|---|---|
Fórmula molecular |
C10H9F3N2O7S |
Peso molecular |
358.25 g/mol |
Nombre IUPAC |
[(1R,9S,10S,12R)-10-(hydroxymethyl)-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-12-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1 |
Clave InChI |
JIIPELKGBDSQKK-ZAKLUEHWSA-N |
SMILES isomérico |
C1=CN2[C@H]3[C@@H]([C@H]([C@@H](O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
SMILES |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
SMILES canónico |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Otros números CAS |
119637-71-7 |
Sinónimos |
2'-O-triflyl-2,3'-anhydroxylosyluracil 2'-trifluoromethane sulfonate-2,3'-anhydro-1-(beta-D-xylofuranosyl)uracil 2,3'-anhydroxy-2'-O-triflyllosyluracil 2-TFAOU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



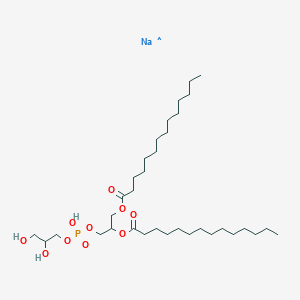

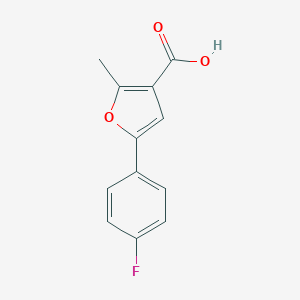
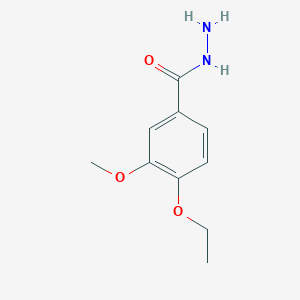
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)
